molecular formula C23H19Cl2N3O3S B2945324 N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 865656-13-9

N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No.: B2945324
CAS No.: 865656-13-9
M. Wt: 488.38
InChI Key: WPOUMNORHGCHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a complex organic compound featuring a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions. This step often requires the use of chlorinated aromatic compounds and strong bases or catalysts to facilitate the substitution.

    Amidation Reaction: The final step involves the formation of the amide bond. This is typically achieved by reacting the intermediate compound with a suitable amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

    Medicine: There is potential for this compound to be developed into therapeutic agents, particularly for diseases where modulation of specific molecular targets is beneficial.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-3-[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
  • N-[(2-bromophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Uniqueness

Compared to similar compounds, N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide may exhibit unique properties due to the specific positioning and nature of the chlorophenyl groups

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

865656-13-9

Molecular Formula

C23H19Cl2N3O3S

Molecular Weight

488.38

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C23H19Cl2N3O3S/c24-17-7-5-15(6-8-17)14-28-19-10-12-32-21(19)22(30)27(23(28)31)11-9-20(29)26-13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29)

InChI Key

WPOUMNORHGCHGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.